The synthesis of mollicellin J involves both natural biosynthetic pathways and potential synthetic methodologies.
While the natural extraction from Chaetomium brasiliense is common, synthetic strategies may include:
Mollicellin J has a distinct molecular structure characterized by its depsidone framework.
Mollicellin J participates in various chemical reactions that can influence its biological activity:
The mechanism of action for mollicellin J is primarily linked to its antimicrobial properties:
Mollicellin J exhibits several notable physical and chemical properties:
The applications of mollicellin J extend across various scientific fields:
The depsidone scaffold of mollicellins, including mollicellin J, originates from a conserved biosynthetic gene cluster (BGC) in Chaetomium spp. Genome mining of Ovatospora sp. SCSIO SY280D revealed a 28-kb BGC containing core polyketide synthase (PKS), cytochrome P450 monooxygenase, and tailoring enzyme genes essential for depsidone assembly [1]. Heterologous expression in Aspergillus nidulans confirmed this cluster's sufficiency for mollicellin production, with isotopic labeling studies demonstrating the polyketide origin of the aromatic rings [1] [8]. The mollicellin J structure features a bis-esterified depsidone core derived from orsellinic acid-derived monomers, with regioselective ether bridge formation as a key enzymatic step [2] [8]. Chaetomium globosum CBS 148.51 genome analysis further identified 56 putative BGCs, with Cluster 22 sharing high homology with the established mollicellin pathway, suggesting evolutionary conservation across species [5] [10].
Table 1: Core Enzymes in Mollicellin J Biosynthesis
Gene | Protein Function | Catalytic Role | Mollicellin J Modification |
---|---|---|---|
mlnPKS | Iterative Polyketide Synthase | Assembly of orsellinic acid precursors | Formation of monomeric benzoic acids |
mlnCYP (g7489) | Cytochrome P450 Monooxygenase | Ether bridge formation & hydroxylation | Depsidone ring cyclization |
mlnPT | Aromatic Prenyltransferase | Isoprenoid addition at C-3 or C-7 | Geranyl/ethyl side chain attachment |
mlnDC | Decarboxylase | Carboxyl group removal | Side chain modification |
mlnOX | FAD-dependent Oxidase | Phenolic coupling | Dimer stabilization |
Mollicellin J biosynthesis is driven primarily by a trans-acyltransferase (AT) PKS system without NRPS involvement, distinguishing it from hybrid metabolites like leporins. The core PKS (mlnPKS) features essential domains: β-ketoacyl synthase (KS), acyltransferase (AT), acyl carrier protein (ACP), and ketoreductase (KR) [1] [6]. This iterative type I PKS catalyzes tetraketide chain elongation using malonyl-CoA extender units, followed by cyclization and aromatization to form orsellinic acid monomers [8]. A dual-function cytochrome P450 (mlnCYP) then mediates oxidative coupling via ether bridge formation between monomers, a signature depsidone-forming reaction [1]. Genomic analysis of Chaetomium olivaceum SD-80A identified 12 PKS clusters, with Cluster 5 (76% identical to mlnPKS) confirmed via heterologous expression to produce orsellinic acid derivatives – potential mollicellin intermediates [10].
Epigenetic regulation critically controls mollicellin BGC expression:
Depsidone pathways exhibit species-specific modifications:
Table 2: Depsidone Structural Diversity in Key Chaetomium Species
Species | Strain | Depsidone Class | Key Modifying Enzymes | Unique Metabolites |
---|---|---|---|---|
Ovatospora sp. | SCSIO SY280D | Mollicellins | Geranyltransferase (mlnPT) | Mollicellin J, H, G |
Chaetomium globosum | CBS 148.51 | Chaetoglobosins | Diels-Alder cyclase | Chaetoglobosin A |
Chaetomium olivaceum | SD-80A | Olivaceides | Non-reducing PKS, halogenase | Olivaceide A (chlorinated) |
Chaetomium cupreum | CC3003 | Epipolythiodioxo-piperazines | Methyltransferase, disulfide bridge synthase | Chaetocin |
Chaetomium indicum | EEF-10 | Mollicellins | Ethyltransferase, versatile PT | Mollicellin O, R |
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